Epelmycin A

Description

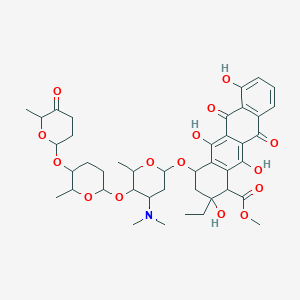

Epelmycin A is a glycosylated anthracycline antibiotic produced by Streptomyces violaceus and its mutant strains . Structurally, it belongs to the rhodomycin family, characterized by an ε-rhodomycinone (ε-RMN) aglycone core linked to two sugar moieties: L-Rhodosamine and 2-deoxy-L-fucose . Its UV-Vis spectrum displays characteristic absorption maxima at 237 nm, 495 nm, and 522 nm, consistent with anthraquinone derivatives .

Properties

CAS No. |

107807-25-0 |

|---|---|

Molecular Formula |

C18H26Mn 10* |

Molecular Weight |

811.9 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H53NO15/c1-8-42(51)17-26(31-32(35(42)41(50)52-7)39(49)33-34(38(31)48)37(47)30-21(36(33)46)10-9-11-24(30)45)57-29-16-22(43(5)6)40(20(4)55-29)58-28-15-13-25(19(3)54-28)56-27-14-12-23(44)18(2)53-27/h9-11,18-20,22,25-29,35,40,45,48-49,51H,8,12-17H2,1-7H3 |

InChI Key |

GSCMQULDSZTLKO-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(=O)C(O7)C)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(=O)C(O7)C)N(C)C)O |

Synonyms |

epelmycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Epelmycin A shares structural homology with other anthracyclines, particularly rhodomycin derivatives and obelmycins. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Structural Differences

Aglycone Variations: this compound and Obelmycin differ in aglycone configuration: ε-RMN (Epelmycin) vs. γ-isoRMN (Obelmycin). This distinction alters their interaction with molecular targets, such as DNA or topoisomerase enzymes . Aclacinomycin B employs aklavinone, a non-RMN aglycone, which modifies its pharmacokinetic profile and toxicity .

Sugar Moieties: this compound’s 2-deoxy-L-fucose moiety enhances solubility and cellular uptake compared to Rhodomycin A’s dual Rhodosamine units . Aclacinomycin B’s deoxyfucose may contribute to reduced cardiotoxicity, a common issue in anthracycline therapies .

Analytical Characterization

Methods such as IR spectroscopy, TLC, and UV-Vis were critical in differentiating these compounds:

- IR Spectra: this compound and Obelmycin show ester carbonyl (1730–1740 cm⁻¹) and hydrogen-bonded carbonyl (1600 cm⁻¹) peaks, confirming anthraquinone identity .

- TLC Profiles : this compound’s hydrolysis products (ε-RMN, Rhodosamine, deoxyfucose) distinctively separate from Rhodomycin A’s α2-RMN and dual Rhodosamine .

- UV-Vis: this compound’s 522 nm peak contrasts with Aclacinomycin B’s 437 nm maximum, reflecting aglycone electronic differences .

Q & A

Q. What are the established methods for isolating Epelmycin A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. For reproducibility, ensure raw material standardization (e.g., microbial strain, growth conditions) and validate purity using spectroscopic methods (e.g., UV-Vis, NMR) . Detailed protocols should specify solvent systems, column parameters, and yield calculations to enable replication .

Q. How is the structural characterization of this compound validated in academic studies?

Methodological Answer: Combine high-resolution mass spectrometry (HR-MS) for molecular formula determination with 2D NMR (e.g., COSY, NOESY) for stereochemical analysis. Cross-validate results against published spectral databases or synthetic analogs. For novel derivatives, X-ray crystallography is recommended for absolute configuration confirmation .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Methodological Answer: Standard assays include:

- Antimicrobial activity : Broth microdilution (CLSI guidelines) with MIC/MBC endpoints against reference strains.

- Cytotoxicity : MTT/XTT assays on human cell lines (e.g., HEK-293) with IC50 calculations. Include positive controls (e.g., ampicillin, doxorubicin) and statistical validation (e.g., triplicate trials, ANOVA) to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Conduct a systematic review to identify variability sources:

- Compare experimental parameters (e.g., assay protocols, solvent vehicles, cell lines).

- Perform meta-analysis using fixed/random-effects models to quantify heterogeneity.

- Validate findings via orthogonal assays (e.g., in vivo models if prior data are in vitro). Contradictions may arise from impurity artifacts or strain-specific bioactivity .

Q. What strategies optimize the yield of this compound in heterologous expression systems?

Methodological Answer:

- Genetic engineering : Codon optimization of biosynthetic gene clusters (BGCs) in host organisms (e.g., Streptomyces spp.).

- Fermentation optimization : Use response surface methodology (RSM) to test variables (pH, temperature, carbon/nitrogen ratios).

- Metabolic engineering : Knock out competing pathways (e.g., polyketide synthases) to redirect metabolic flux. Include qPCR/proteomics to monitor BGC expression .

Q. How can in silico approaches predict this compound’s molecular targets and resistance mechanisms?

Methodological Answer:

- Target prediction : Use molecular docking (AutoDock Vina) against pathogen-specific proteins (e.g., Staphylococcus aureus FabI). Validate with MD simulations (GROMACS) for binding stability.

- Resistance modeling : Apply machine learning (e.g., Random Forest) to genomic datasets to identify mutations linked to reduced susceptibility. Cross-reference with STRING DB for pathway enrichment .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting this compound data in publications?

Methodological Answer:

- Tables : Include raw data (e.g., IC50 values, spectral peaks) in appendices; summarize processed data (mean ± SD) in main text.

- Instrumentation : Specify manufacturer, model, and software versions (e.g., Bruker AVANCE III HD 600 MHz NMR).

- Statistical rigor : Report p-values, confidence intervals, and effect sizes. Avoid claiming "significance" without hypothesis testing .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other antibiotics?

Methodological Answer:

- Checkerboard assay : Determine fractional inhibitory concentration indices (FICIs) for synergy (≤0.5), additivity (0.5–1), or antagonism (>1).

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated during co-treatment.

- In vivo validation : Use murine infection models with pharmacokinetic monitoring to assess toxicity and efficacy .

Ethical and Literature Considerations

Q. What criteria ensure a literature review on this compound is comprehensive and unbiased?

Methodological Answer:

- Databases : Search PubMed, SciFinder, and EMBASE using controlled vocabulary (e.g., MeSH terms: "this compound," "biosynthesis," "antimicrobial resistance").

- Inclusion/exclusion : Preregister criteria (e.g., peer-reviewed studies, ≥3 biological replicates) via PROSPERO to avoid selection bias.

- Critical appraisal : Use QUADAS-2 for experimental studies and AMSTAR-2 for systematic reviews .

Q. How can researchers address gaps in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) data?

Methodological Answer:

- PK studies : Conduct LC-MS/MS-based plasma profiling in rodent models to calculate AUC, Cmax, and t1/2.

- PD modeling : Use NONMEM for dose-response simulations. Compare in silico predictions with in vivo efficacy to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.